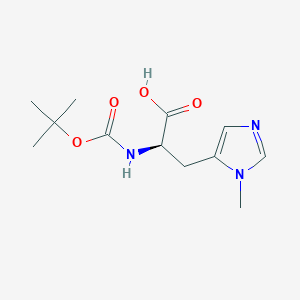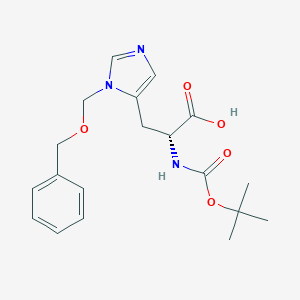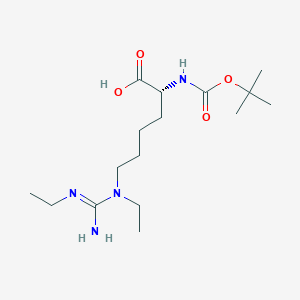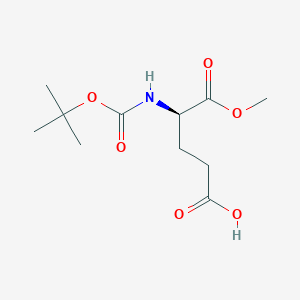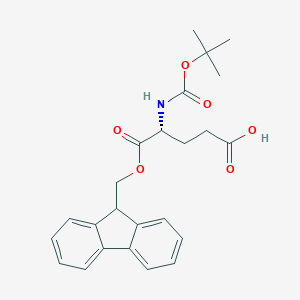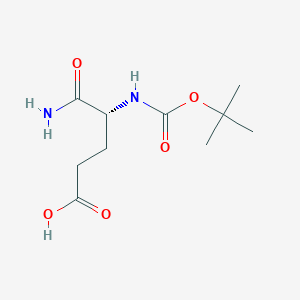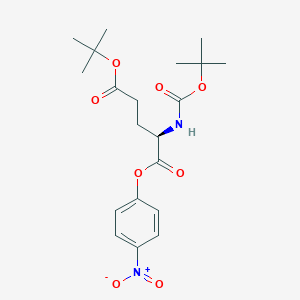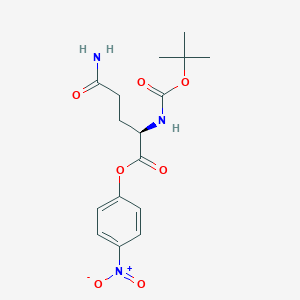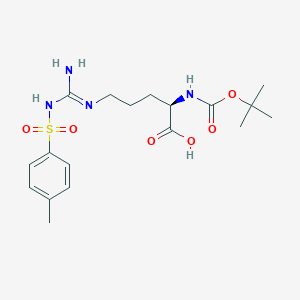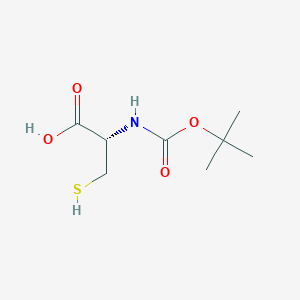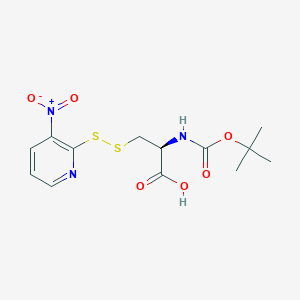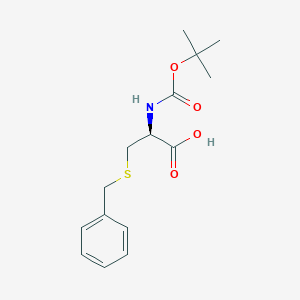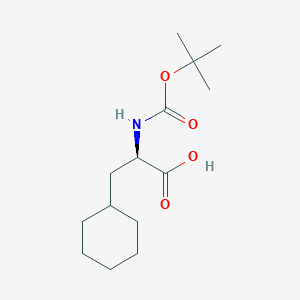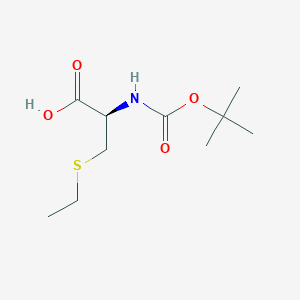
Boc-Cys(Et)-Oh
Overview
Description
Boc-Cys(Et)-Oh, also known as tert-butoxycarbonyl-S-ethyl-L-cysteine, is a derivative of the amino acid cysteine. This compound is commonly used in peptide synthesis and serves as a protecting group for the thiol functionality of cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the ethyl group protects the thiol group, making it a valuable intermediate in the synthesis of complex peptides and proteins.
Mechanism of Action
Target of Action
Boc-Cys(Et)-Oh, also known as tert-butyloxycarbonyl-L-cysteine ethyl ester, is a cysteine derivative that is primarily used in peptide and protein synthesis . The primary targets of this compound are proteins, peptides, and antibodies, where it serves as a protecting group for the cysteine thiol group .
Mode of Action
This compound interacts with its targets by serving as a protecting group for the cysteine thiol group during peptide and protein synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Alloc group in this compound is stable but can be removed by piperidine treatment .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide and protein synthesis. By protecting the cysteine thiol group, this compound allows for the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . This plays a crucial role in the construction of bioconjugates like antibody-drug conjugates (ADCs), which combine the selective targeting capabilities of an antibody with the potent toxicity of small molecule drugs .
Pharmacokinetics
They include increased duration of action, less-frequent drug dosing, reduced pharmacokinetic sensitivity, and the potential to target intractable shallow binding sites .
Result of Action
The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This has wide-ranging applications in the fields of drug discovery, antibody-drug conjugates (ADCs), and protein engineering .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. For instance, the Alloc group in this compound is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) but can be removed by piperidine treatment . Additionally, the reaction between this compound and its targets can be influenced by factors such as pH, temperature, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Et)-Oh typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The thiol group is then protected by reacting with ethyl bromide under basic conditions to form the ethyl thioether. The overall reaction can be summarized as follows:
- Protection of the amino group:
- Cysteine + tert-butoxycarbonyl chloride + sodium hydroxide → Boc-Cys(OH)-OH
- Protection of the thiol group:
- Boc-Cys(OH)-OH + ethyl bromide + base → this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-Cys(Et)-Oh undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and ethyl groups to regenerate the free amino and thiol functionalities.
Substitution Reactions: The ethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfoxides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while thiol deprotection can be achieved using reducing agents such as dithiothreitol.
Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Major Products:
Deprotection: Free cysteine.
Substitution: Various cysteine derivatives with different functional groups.
Oxidation: Disulfides or sulfoxides.
Scientific Research Applications
Boc-Cys(Et)-Oh has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering: Facilitates site-specific modification of proteins.
Drug Development: Used in the development of peptide-based therapeutics.
Bioconjugation: Enables the attachment of various functional groups to proteins for studying biological processes.
Properties
IUPAC Name |
(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCMMVPGKVLAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427011 | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-82-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


